molecular formula C16H20NOCl B601821 Desmethyl Atomoxetine Hydrochloride CAS No. 881995-46-6

Desmethyl Atomoxetine Hydrochloride

Cat. No. B601821
CAS RN: 881995-46-6
M. Wt: 277.79
InChI Key:
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Description

Desmethyl Atomoxetine Hydrochloride is a metabolite of Atomoxetine . Atomoxetine is a competitive and specific inhibitor of norepinephrine reuptake while demonstrating weak serotonin and dopamine inhibition as studied in synaptosomes of rat hypothalamus .


Molecular Structure Analysis

The molecular formula of Desmethyl Atomoxetine Hydrochloride is C16H20ClNO, and its molecular weight is 277.79 . The chemical structure of Atomoxetine Hydrochloride, from which Desmethyl Atomoxetine Hydrochloride is derived, has been studied and it crystallizes in the orthorhombic space group P 2 1 2 1 2 1 .


Physical And Chemical Properties Analysis

Desmethyl Atomoxetine Hydrochloride appears as a white solid . It has a melting point of 167-170°C and should be stored at -20°C .

Scientific Research Applications

Neuroscience Research

Desmethyl Atomoxetine Hydrochloride is a metabolite derivative of Atomoxetine and plays a pivotal role in neuroscience research . It is particularly used in the study of neurotransmitter regulation within the central nervous system . This compound uniquely inhibits the reuptake of norepinephrine, a critical neurotransmitter involved in numerous brain functions .

ADHD Treatment

There is marked heterogeneity in the treatment response of Atomoxetine in patients with attention deficit/hyperactivity disorder (ADHD), especially for the pediatric population . Current research aims to evaluate evidence to characterize the dose-exposure relationship, establish clinically relevant metrics for systemic exposure to Atomoxetine, and provide a dose-adaptation strategy before implementing personalized dosing for Atomoxetine in children with ADHD .

Pharmacokinetics Research

Research has been conducted to summarize recent advances in the pharmacokinetics, pharmacogenomics/pharmacogenetics (PGx), therapeutic drug monitoring (TDM), physiologically based pharmacokinetics (PBPK), and population pharmacokinetics (PPK) of Atomoxetine in children with ADHD .

Genetic Polymorphisms Study

The association between treatment response and genetic polymorphisms of genes encoding pharmacological targets, such as norepinephrine transporter (NET/SLC6A2) and dopamine β hydroxylase (DBH), has been discussed .

Therapeutic Reference Range Determination

Based on well-developed and validated assays for monitoring plasma concentrations of Atomoxetine, the therapeutic reference range in pediatric patients with ADHD proposed by several studies was summarized .

Personalized Dosing

Personalizing Atomoxetine dosage may be even more complex than anticipated thus far, but elucidating the best way to tailor the non-stimulant to a patient’s individual need will be achieved by combining two strategies: detailed research in linking the pharmacokinetics and pharmacodynamics in pediatric patients, and better understanding in nature and causes of ADHD, as well as environmental stressors .

Mechanism of Action

Target of Action

Desmethyl Atomoxetine Hydrochloride primarily targets the norepinephrine transporter (NET) . The NET plays a crucial role in the reuptake of norepinephrine (NE) from the synaptic cleft into presynaptic neurons, thereby regulating the concentration of NE in the synaptic cleft .

Mode of Action

Desmethyl Atomoxetine Hydrochloride acts as a selective norepinephrine reuptake inhibitor (NRI) . By inhibiting the NET, it prevents the reuptake of NE throughout the brain . This results in an increased concentration of NE in the synaptic cleft, enhancing noradrenergic transmission . It also inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .

Biochemical Pathways

The primary biochemical pathway affected by Desmethyl Atomoxetine Hydrochloride is the noradrenergic pathway . By inhibiting the reuptake of NE, it enhances the signaling in this pathway . The increased NE in the synaptic cleft can then bind to and activate post-synaptic adrenergic receptors, leading to various downstream effects .

Pharmacokinetics

Desmethyl Atomoxetine Hydrochloride is well-absorbed after oral administration, with a bioavailability ranging from 63 to 94% . It is primarily metabolized by the highly polymorphic drug metabolizing enzyme cytochrome P450 2D6 (CYP2D6) . The systemic plasma clearance of atomoxetine is 0.35 L/h/kg in extensive metabolizers and 0.03 L/h/kg in poor metabolizers . The volume of distribution is 0.85 L/kg, indicating that atomoxetine is distributed in total body water in both extensive and poor metabolizers .

Result of Action

The inhibition of NE reuptake by Desmethyl Atomoxetine Hydrochloride leads to an increase in the concentration of NE in the synaptic cleft . This can enhance noradrenergic signaling, which is thought to improve symptoms of attention deficit hyperactivity disorder (ADHD), including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .

Action Environment

The action of Desmethyl Atomoxetine Hydrochloride can be influenced by various environmental factors. For instance, the presence of food, CYP2D6 and CYP2C19 phenotypes, and drug-drug interactions (DDIs) can affect the pharmacokinetics of atomoxetine . Furthermore, genetic polymorphisms of genes encoding pharmacological targets, such as NET (SLC6A2) and dopamine β hydroxylase (DBH), can influence the treatment response .

Future Directions

Personalizing atomoxetine dosage may be complex, but elucidating the best way to tailor the non-stimulant to a patient’s individual need will be achieved by combining two strategies: detailed research in linking the pharmacokinetics and pharmacodynamics in pediatric patients, and better understanding in nature and causes of ADHD, as well as environmental stressors .

properties

IUPAC Name

3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBZNZPMFOWXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661894
Record name 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881995-46-6
Record name 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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